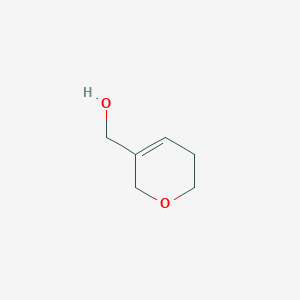

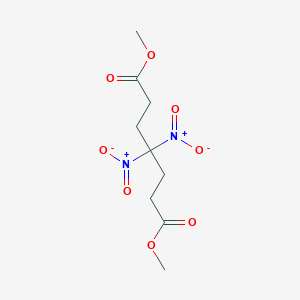

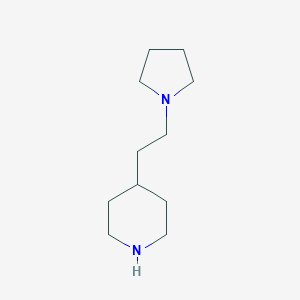

![molecular formula C12H10FN B080646 4'-氟-[1,1'-联苯]-3-胺 CAS No. 10540-45-1](/img/structure/B80646.png)

4'-氟-[1,1'-联苯]-3-胺

货号 B080646

CAS 编号:

10540-45-1

分子量: 187.21 g/mol

InChI 键: ILWUJLSKEHCTSA-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4'-Fluoro-[1,1'-biphenyl]-3-amine is a compound of interest in various fields of chemistry and material science due to its unique structural and chemical properties.

Synthesis Analysis

- The synthesis of compounds similar to 4'-Fluoro-[1,1'-biphenyl]-3-amine, like tris(4‐cyanophenyl)amine, involves treatment with potassium carbonate in dimethyl sulfoxide, suggesting a self-assembly process in some cases (Patra, Anthony, & Radhakrishnan, 2007).

Molecular Structure Analysis

- The molecular structure of related compounds, such as 4-amino-3-fluorophenylboronic acid, has been determined using X-ray crystallography. These structures often feature planar geometry and strong intermolecular interactions, influencing their chemical behavior (Das et al., 2003).

Chemical Reactions and Properties

- Fluoro-biphenyl compounds like 4'-Fluoro-[1,1'-biphenyl]-3-amine generally exhibit unique photochemical behaviors due to their planar structure and charge-transfer character, impacting their reactivity and stability (Yang, Chiou, & Liau, 2002).

Physical Properties Analysis

- Compounds structurally similar to 4'-Fluoro-[1,1'-biphenyl]-3-amine, such as soluble fluoro-polyimides, show excellent thermal stability and low moisture absorption, indicating their potential for various applications (Xie et al., 2001).

Chemical Properties Analysis

- The introduction of the fluoro group in biphenyl amines typically results in a shift in absorption and fluorescence spectra, affecting their electronic properties. This shift is attributed to the planar geometry and the enhanced charge-transfer character in the fluorescent excited state (Yang, Chiou, & Liau, 2002).

科学研究应用

Application 1: Antibacterial Activity Evaluation

- Scientific Field : Bioorganic Chemistry and Medicinal Chemistry .

- Summary of the Application : The compound 4’-Fluoro-[1,1’-biphenyl]-3-amine is used in the synthesis of biphenyl and dibenzofuran derivatives, which are evaluated for their antibacterial activities against antibiotic-resistant bacteria .

- Methods of Application or Experimental Procedures : The derivatives were designed and synthesized by Suzuki-coupling and demethylation reactions . The yields of these reactions were moderate to excellent, ranging from 51% to 94% .

- Results or Outcomes : The study found that several compounds, including 4’-fluoro-[1,1’-biphenyl]-3,4,5-triol, exhibited potent antibacterial activities against prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens . These compounds showed comparable inhibitory activities with ciprofloxacin to the Gram-negative bacterium carbapenems-resistant Acinetobacter baumannii .

Application 2: Solvent Dynamics Study

- Scientific Field : Physical Chemistry .

- Summary of the Application : The compound is used to study the solvent dynamics of 1,2,4,5-tetracyanobenzene/biphenyl derivative radical ion pairs by picosecond absorption spectroscopy .

- Methods of Application or Experimental Procedures : The compound is used as a reactant in the spectroscopic study. The absorption spectra of the radical ion pairs are recorded and analyzed .

- Results or Outcomes : The study provides insights into the solvent dynamics of the radical ion pairs, which can be useful in understanding the behavior of these systems .

Application 3: Biochemical Degradation

- Scientific Field : Environmental Chemistry .

- Summary of the Application : 4’-Fluoro-[1,1’-biphenyl]-3-amine undergoes biochemical degradation in the presence of various mycorrhizal fungi .

- Methods of Application or Experimental Procedures : The compound is exposed to various mycorrhizal fungi under controlled conditions. The degradation products are then analyzed .

- Results or Outcomes : The major products of the degradation are 4-fluorobiphen-4′-ol and 4-fluorobiphen-3′-ol .

Application 4: Synthesis of Flurbiprofen

- Scientific Field : Organic Chemistry .

- Summary of the Application : The compound is used in the synthesis of 2-fluoro-4-bromobiphenyl, which is a versatile and functional intermediate for synthesising flurbiprofen .

- Methods of Application or Experimental Procedures : The compound is used as a reactant in the synthesis. The biphenyl compounds are obtained from the diazotisation of aniline derivatives with isopropyl nitrite and the coupling reaction with benzene derivatives in the presence of CuCl as a catalyst .

- Results or Outcomes : The study found that 2-fluoro-4-bromobiphenyl can be generated in good (75.4%) yield by using isopropyl nitrite as the diazotising reagent .

属性

IUPAC Name |

3-(4-fluorophenyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1-8H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILWUJLSKEHCTSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382210 |

Source

|

| Record name | 4'-Fluoro[1,1'-biphenyl]-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Fluoro-[1,1'-biphenyl]-3-amine | |

CAS RN |

10540-45-1 |

Source

|

| Record name | 4'-Fluoro[1,1'-biphenyl]-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10540-45-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

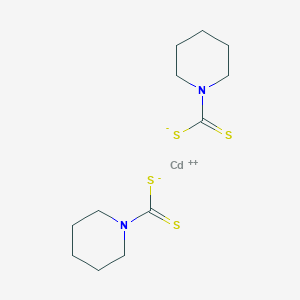

Cadmium bis(piperidine-1-carbodithioate)

14949-59-8

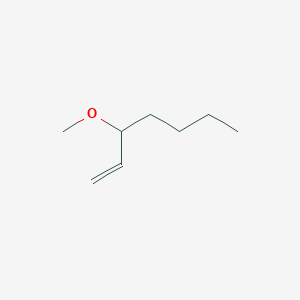

1-Heptene, 3-methoxy-

14093-58-4

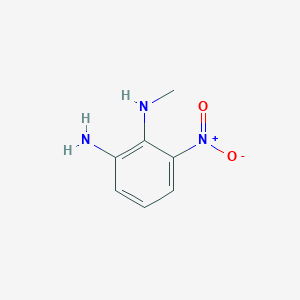

1-N-methyl-6-nitrobenzene-1,2-diamine

13183-00-1

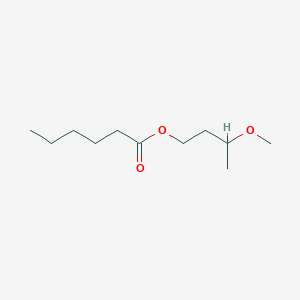

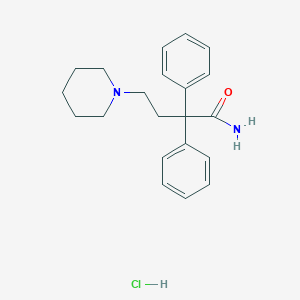

![4-[(2,3-Epoxypropoxy)methyl]-2-ethyl-2-methyl-1,3-dioxolane](/img/structure/B80566.png)

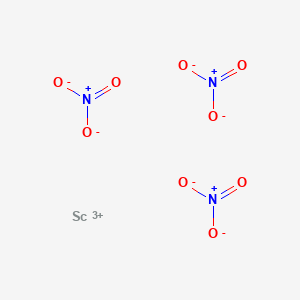

![Pyrazolo[5,1-c][1,2,4]benzotriazin-8-ol](/img/structure/B80577.png)

![N-[Tris(hydroxymethyl)methyl]acrylamide](/img/structure/B80581.png)